molecular formula C18H17N3O3S2 B6485843 2-phenyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 6274-95-9

2-phenyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B6485843
CAS No.: 6274-95-9
M. Wt: 387.5 g/mol
InChI Key: KQDSNHPBXJXRNP-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with a sulfamoyl group at position 6 and a propenyl (allyl) group at position 2. The (2Z)-configuration of the imine bond is critical for its stereoelectronic properties. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds in and suggest its relevance in medicinal chemistry, particularly as a candidate for receptor antagonism or enzyme inhibition .

Properties

IUPAC Name

2-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-10-21-15-9-8-14(26(19,23)24)12-16(15)25-18(21)20-17(22)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSNHPBXJXRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410844
Record name F1365-1312
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-95-9
Record name F1365-1312
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compound N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 865176-08-5) shares the benzothiazole core and propenyl substituent but replaces the phenylacetamide with a 4-(pyrrolidine-sulfonyl)benzamide group. This substitution introduces a bulkier sulfonamide moiety, likely enhancing solubility but reducing membrane permeability compared to the phenylacetamide variant .

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound: 2-phenyl-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide Not explicitly provided Inferred ~500–520 g/mol Phenylacetamide, sulfamoyl, propenyl
CAS 865176-08-5 C21H22N4O5S3 506.6182 4-(pyrrolidine-sulfonyl)benzamide, sulfamoyl, propenyl
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (3(1)) C19H20BrN3OS 426.35 Methoxyphenyl, phenyl, propenyl, thiazol-imine
Pharmacological and Functional Comparisons
  • Angiotensin II Receptor Antagonists (): Compounds with the 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine scaffold, such as 3(1) and 3(3) , exhibit high affinity for the angiotensin II receptor (PDB ID: 3R8A). Their imine nitrogen and aromatic systems form hydrogen bonds and electrostatic interactions with the receptor’s active site . The target compound’s sulfamoyl group may similarly engage in hydrogen bonding, but its benzothiazole core could alter binding kinetics compared to the thiazol-imine analogues.
  • Antihypertensive Efficacy: Compound 3(5) in demonstrated antihypertensive effects comparable to valsartan.
Hydrogen-Bonding and Crystallographic Behavior

highlights the role of hydrogen-bonding patterns in molecular aggregation. The sulfamoyl (-SO2NH2) group in the target compound can act as both a donor and acceptor, forming robust intermolecular networks akin to those observed in triazole-acetamide derivatives (). For example, 6b and 6c in utilize -NO2 and -NH groups for crystalline packing, suggesting that the target compound’s sulfamoyl and acetamide moieties could stabilize its solid-state structure similarly .

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